molecular formula C17H19NO2 B613225 Bzl-D-phe-ome hcl CAS No. 84028-90-0

Bzl-D-phe-ome hcl

Cat. No.: B613225
CAS No.: 84028-90-0
M. Wt: 269,35*36,46 g/mole
InChI Key:
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Description

Bzl-D-phe-ome hydrochloride, also known as methyl (2R)-2-(benzylamino)-3-phenylpropanoate hydrochloride, is a compound with the molecular formula C17H19NO2.ClH. It is commonly used in peptide synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bzl-D-phe-ome hydrochloride typically involves the protection of functional groups, followed by coupling reactions to form the desired peptide bond. The process often includes the use of protecting groups for amino acids, which are then deprotected to yield the final product .

Industrial Production Methods

Industrial production of Bzl-D-phe-ome hydrochloride involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, both of which are used to produce peptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Bzl-D-phe-ome hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Bzl-D-phe-ome hydrochloride include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from the reactions of Bzl-D-phe-ome hydrochloride depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Bzl-D-phe-ome hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bzl-D-phe-ome hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and function. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bzl-D-phe-ome hydrochloride is unique due to its specific stereochemistry and functional groups, which make it suitable for certain applications in peptide synthesis and scientific research. Its distinct properties allow it to interact with specific molecular targets, making it valuable in various fields .

Properties

IUPAC Name

methyl (2R)-2-(benzylamino)-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.ClH/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTZZMDPUTVSOH-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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